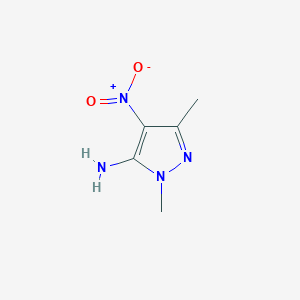

5-Amino-1,3-dimethyl-4-nitropyrazole

Descripción

Pyrazole (B372694) is a five-membered heterocyclic aromatic compound with the molecular formula C₃H₄N₂. researchgate.net The pyrazole ring is relatively stable and can undergo various chemical reactions, including electrophilic substitution and nucleophilic addition. acs.org The presence and position of substituents on the pyrazole ring dramatically influence its physical and chemical properties. acs.org

The synthesis of pyrazole derivatives is a well-established area of organic chemistry, with several classical and modern methods available. A common approach involves the cyclocondensation reaction between a hydrazine (B178648) and a 1,3-dicarbonyl compound or its equivalent. rsc.org The versatility of these synthetic routes allows for the introduction of a wide array of functional groups onto the pyrazole core, leading to a diverse range of derivatives with tailored properties. rsc.org

Nitropyrazoles are pyrazole derivatives that have one or more nitro groups (NO₂) attached to the pyrazole ring. These compounds are a significant area of research, primarily due to their applications as energetic materials, such as explosives, propellants, and pyrotechnics. epa.govgoogle.com The introduction of nitro groups into the pyrazole ring increases the compound's density, heat of formation, and oxygen balance, all of which are critical parameters for energetic performance. mdpi.comsigmaaldrich.com

The compound 5-Amino-1,3-dimethyl-4-nitropyrazole is a multifunctional derivative of pyrazole. Its structure includes:

A pyrazole core.

An amino group (-NH₂) at position 5.

Two methyl groups (-CH₃) at positions 1 and 3.

A nitro group (-NO₂) at position 4.

The specific placement of these functional groups is expected to impart a unique combination of properties to the molecule. The amino group can influence the compound's sensitivity and thermal stability, often through the formation of hydrogen bonds. The methyl groups can affect its density and solubility. The nitro group is the primary energetic functional group.

The study of nitropyrazoles often involves comparing the properties of different derivatives to understand structure-property relationships. For instance, the position of the nitro group (e.g., 3-nitro vs. 4-nitro) and the presence of other substituents can significantly alter the energetic performance and stability of the compound. mdpi.com

Below is a table comparing the properties of some representative nitropyrazole derivatives, which helps to contextualize the potential characteristics of this compound.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| 3-Nitropyrazole | C₃H₃N₃O₂ | 113.08 | A foundational mononitropyrazole. nih.gov |

| 4-Nitropyrazole | C₃H₃N₃O₂ | 113.08 | An isomer of 3-nitropyrazole with different properties. nih.gov |

| 3,4-Dinitropyrazole | C₃H₂N₄O₄ | 158.07 | A dinitropyrazole with enhanced energetic properties. mdpi.com |

| 1-Methyl-3,4-dinitropyrazole | C₄H₄N₄O₄ | 172.10 | A methylated dinitropyrazole. mdpi.com |

| 4-Amino-3,5-dinitropyrazole | C₃H₃N₅O₄ | 173.09 | An amino-substituted dinitropyrazole, also known as LLM-116. mdpi.com |

| This compound | C₅H₈N₄O₂ | 156.14 | The subject of this article. |

This table is generated based on available chemical information for comparison purposes.

Detailed research findings on this compound are not extensively available in the public domain. However, based on the known effects of its constituent functional groups within the broader family of nitropyrazoles, it can be inferred that this compound is likely being investigated for its potential as an energetic material. The interplay between the electron-donating amino group and the electron-withdrawing nitro group on the pyrazole ring, along with the steric and electronic effects of the methyl groups, makes it a compound of significant interest for theoretical and experimental studies in the field of energetic materials.

Structure

3D Structure

Propiedades

IUPAC Name |

2,5-dimethyl-4-nitropyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2/c1-3-4(9(10)11)5(6)8(2)7-3/h6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSUSGJKEVOQESO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1[N+](=O)[O-])N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370681 | |

| Record name | 1,3-Dimethyl-4-nitro-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

14.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26730205 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

76689-64-0 | |

| Record name | 1,3-Dimethyl-4-nitro-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dimethyl-4-nitro-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Amino 1,3 Dimethyl 4 Nitropyrazole

Direct Synthesis Approaches

Direct synthesis approaches focus on the modification of an existing 1,3-dimethyl-4-nitropyrazole scaffold. These methods typically involve the substitution of a leaving group at the C5 position.

From 5-chloro-1,3-dimethyl-4-nitropyrazole

The synthesis of 5-Amino-1,3-dimethyl-4-nitropyrazole can be envisioned starting from 5-chloro-1,3-dimethyl-4-nitropyrazole. The precursor itself is synthesized via the nitration of 5-chloro-1,3-dimethylpyrazole using a mixture of concentrated sulfuric acid and fuming nitric acid at low temperatures. prepchem.com The core of this approach lies in a nucleophilic aromatic substitution (SNAr) reaction, where the chlorine atom at the C5 position is displaced by an amino group. The pyrazole (B372694) ring, particularly when substituted with an electron-withdrawing nitro group, is activated towards such nucleophilic attacks.

While direct amination using ammonia (B1221849) or other amine sources is a standard chemical transformation, specific documented examples for this exact substrate are not prevalent in the reviewed literature. However, the reactivity of the C5-chloro group is demonstrated by its successful substitution with other nucleophiles. For instance, the chloro group can be displaced by a cyanide ion to form 1,3-dimethyl-4-nitro-5-cyano-pyrazole, or by a hydrazino group in a related transformation. This established reactivity strongly supports the viability of direct amination as a synthetic route.

Via Hydrazinolysis Reactions

A well-documented method to functionalize the C5 position involves hydrazinolysis. This reaction provides a pathway to 5-hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole, a close derivative and potential precursor to the target amino compound. The synthesis starts with 5-chloro-1,3-dimethyl-4-nitropyrazole and proceeds via a nucleophilic aromatic substitution-elimination reaction with hydrazine (B178648).

In a typical procedure, the chloro-precursor is reacted with hydrazine, leading to the formation of the 5-hydrazino derivative. The structure of this product has been confirmed by crystal structure analysis. wikipedia.org Although this method directly yields a hydrazino-pyrazole, the resulting compound can be considered an intermediate. A subsequent chemical reduction step would be necessary to convert the hydrazino group (-NHNH₂) into the desired amino group (-NH₂), thus completing the synthesis of this compound.

Multi-step Synthetic Routes

Multi-step syntheses involve the construction of the target molecule through a sequence of reactions, including the formation of the pyrazole ring or significant modifications through chemical rearrangements and functional group additions.

Hofmann Rearrangement of Nitropyrazolecarboxamides

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. sigmaaldrich.commasterorganicchemistry.com This method is applicable to the synthesis of 5-aminopyrazoles from their corresponding 5-carboxamide precursors. The general mechanism involves the treatment of the amide with bromine and a strong base, which forms an isocyanate intermediate that is subsequently hydrolyzed to the amine. sigmaaldrich.comprepchem.com

For the synthesis of this compound, the required precursor is 1,3-dimethyl-4-nitropyrazole-5-carboxamide . This carboxamide can be prepared from its corresponding carboxylic acid, 1,3-dimethyl-4-nitropyrazole-5-carboxylic acid, which is synthesized by nitrating 1,3-dimethylpyrazole-5-carboxylic acid. researchgate.net The conversion of the carboxylic acid to the primary amide is a standard procedure.

A closely related synthesis has been documented for a similar structure, highlighting the viability of this approach. The process for synthesizing Sildenafil (Viagra™) involves the preparation of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide as a key intermediate. nih.govresearchgate.net

Table 1: Analogous Synthesis via Hofmann Rearrangement Precursor

| Step | Starting Material | Reagents & Conditions | Product |

|---|---|---|---|

| 1 | 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid | Fuming HNO₃, conc. H₂SO₄ | 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid nih.gov |

| 2 | 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | Standard amidation reagents (e.g., SOCl₂, then NH₃) | 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide nih.govresearchgate.net |

| 3 | 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide | Hofmann rearrangement reagents (e.g., Br₂, NaOH) | 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide nih.gov |

This established sequence for a structurally similar pyrazole provides a clear blueprint for the synthesis of this compound via the Hofmann rearrangement of its corresponding 5-carboxamide.

Nitration of Aminopyrazole Precursors

An alternative multi-step route involves the introduction of the nitro group onto an existing aminopyrazole ring. The logical precursor for this pathway is 5-Amino-1,3-dimethylpyrazole . masterorganicchemistry.com This approach is contingent on the regioselectivity of the electrophilic nitration reaction.

In the chemistry of pyrazoles, an unoccupied C4 position is generally susceptible to electrophilic substitution. umich.edu The nitration of pyrazole derivatives often yields the 4-nitro product. researchgate.net For example, the nitration of 3,5-dimethylpyrazole (B48361) with nitric acid results in 3,5-dimethyl-4-nitropyrazole in high yield. chemicalbook.comnih.gov The amino group at the C5 position of the precursor is an activating group, which is expected to direct the incoming electrophile (the nitronium ion, NO₂⁺) to the adjacent C4 position.

Common nitrating agents for such transformations include mixtures of nitric acid and sulfuric acid, or nitric acid with trifluoroacetic anhydride. umich.eduresearchgate.netchemicalbook.com

Table 2: Proposed Nitration of Aminopyrazole Precursor

| Precursor | Reagents | Probable Product | Rationale |

|---|

This method represents a plausible and direct pathway, leveraging the known reactivity patterns of pyrazole rings toward electrophilic nitration.

Cyclization Reactions involving relevant intermediates

The most fundamental approach to synthesizing substituted pyrazoles involves the cyclization of acyclic precursors. The most versatile method for forming 5-aminopyrazoles is the condensation reaction between a hydrazine derivative and a β-ketonitrile or a related 1,3-dielectrophilic compound. mdpi.comnih.gov

To construct this compound, this strategy would require the reaction of methylhydrazine with a suitable three-carbon component bearing the necessary substituents. A hypothetical but chemically sound precursor would be a derivative of 2-nitro-3-oxobutanenitrile . The reaction would proceed via an initial condensation of the methylhydrazine with the ketone carbonyl group to form a hydrazone, followed by an intramolecular cyclization where the second nitrogen of the hydrazine attacks the nitrile carbon. mdpi.com

This synthetic design allows for the direct assembly of the substituted pyrazole core in a single cyclization step, making it a powerful strategy for accessing complex derivatives. Numerous examples in the literature confirm that this condensation-cyclization sequence is a robust and widely applicable method for preparing a diverse range of 5-aminopyrazole compounds. mdpi.comnih.gov

Green Chemistry Approaches in Pyrazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrazole derivatives to develop more environmentally benign and sustainable processes. nih.gov These approaches focus on the use of safer solvents, milder reaction conditions, and the reduction of hazardous waste.

For the synthesis of the pyrazole core, green methods often employ water as a solvent, which is a significant improvement over traditional organic solvents. nih.gov One-pot, multi-component reactions are also a hallmark of green pyrazole synthesis, where multiple synthetic steps are combined into a single operation, reducing energy consumption and waste generation. frontiersin.org For instance, the synthesis of some 5-aminopyrazole derivatives has been achieved in high yields using water as a solvent at room temperature without the need for a catalyst.

Regarding the nitration step, which traditionally uses strong and hazardous acids, greener alternatives are being explored. One such approach involves the use of oxone as the nitrating agent in water, which presents a safer and more environmentally friendly option compared to mixed acids. nih.gov Another strategy employs solid catalysts like octahedral zeolite or silica (B1680970) in combination with fuming nitric acid in a solvent such as THF, which can offer improved efficiency and easier work-up. nih.gov

Comparison of Synthetic Yields and Efficiencies of Different Methods

The efficiency and yield of synthetic methods for pyrazole derivatives can vary significantly depending on the chosen route and reaction conditions. For the synthesis of the pyrazole ring itself, conventional methods often result in yields of less than 70%. arkat-usa.org In contrast, green chemistry approaches, such as microwave-assisted synthesis, ultrasonic irradiation, and the use of ionic liquids, have been shown to provide higher yields, often ranging from 72% to 96%. researchgate.net

The following interactive table provides a comparison of yields for different synthetic methods for pyrazole derivatives, based on available research data.

| Method | Catalyst/Reagents | Solvent | Temperature | Time | Yield (%) |

| Conventional Synthesis | |||||

| Condensation | Hydrazine hydrate | Ethanol (B145695) | Reflux | 4-6 h | ~65 |

| Green Synthesis Approaches | |||||

| Microwave-Assisted | None | Water | - | 5-10 min | 85-92 |

| Ultrasonic Irradiation | None | Water/PEG | Room Temp | 30-60 min | 80-90 |

| One-Pot, Three-Component | Supported Ionic Liquid | Water | 45 °C | 3 h | 92 |

Note: The yields presented are for various pyrazole derivatives and may not be directly representative of the synthesis of this compound, for which specific yield data is not widely available.

Telescoping Synthesis Strategies for Related Pyrazole Derivatives

Telescoping, or one-pot synthesis, is a strategy that combines multiple reaction steps into a single process without the isolation of intermediates. This approach offers significant advantages in terms of efficiency, cost-effectiveness, and waste reduction.

While a specific telescoping synthesis for this compound has not been explicitly detailed in the available literature, the principles demonstrated in the synthesis of the nitroso analogue could potentially be adapted. Such a process would likely involve the in-situ formation of the pyrazole ring followed by a direct nitration step in the same pot.

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectral Analysis

Proton (¹H) NMR spectroscopy provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. For 5-Amino-1,3-dimethyl-4-nitropyrazole, one would expect to observe signals corresponding to the three distinct types of protons:

Amino (NH₂) Protons: A broad singlet, the chemical shift of which would be highly dependent on the solvent, concentration, and temperature.

N-Methyl (N-CH₃) Protons: A sharp singlet integrating to three protons.

C-Methyl (C-CH₃) Protons: A second sharp singlet, also integrating to three protons, at a different chemical shift from the N-methyl group.

The electron-withdrawing nitro group at the C4 position would influence the chemical shifts of the adjacent methyl groups.

Interactive Data Table: Expected ¹H NMR Signals

| Proton Type | Expected Multiplicity | Expected Integration | Predicted Chemical Shift (ppm) |

|---|---|---|---|

| NH₂ | Singlet (broad) | 2H | Data not available |

| N-CH₃ | Singlet | 3H | Data not available |

| C-CH₃ | Singlet | 3H | Data not available |

Note: Specific chemical shift values for this compound are not available in the searched literature. Values are dependent on solvent and experimental conditions.

¹³C NMR Spectral Analysis

Carbon-13 (¹³C) NMR spectroscopy maps the carbon skeleton of the molecule. For this compound, five distinct signals would be anticipated, corresponding to each of the five carbon atoms in the structure. The chemical shifts provide insight into the electronic environment of each carbon.

C3 and C5 Carbons: These carbons, bonded to nitrogen atoms within the pyrazole (B372694) ring, would appear at characteristic chemical shifts. The C5 carbon, bonded to the amino group, and the C3 carbon, bonded to a methyl group, would be distinct.

C4 Carbon: This carbon is directly attached to the strongly electron-withdrawing nitro group, which would cause its signal to shift significantly downfield (to a higher ppm value) compared to the other ring carbons. In studies of other 4-nitropyrazoles, the C4 carbon signal is often observed in the range of 115-130 ppm. researchgate.net

Methyl Carbons (N-CH₃ and C-CH₃): Two separate signals would be expected in the upfield region of the spectrum.

Interactive Data Table: Expected ¹³C NMR Signals

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| C3 | Data not available |

| C4 | Data not available |

| C5 | Data not available |

| N-CH₃ | Data not available |

| C-CH₃ | Data not available |

Note: Specific chemical shift values for this compound are not available in the searched literature.

2D NMR Techniques for Structural Elucidation

While one-dimensional NMR provides fundamental information, two-dimensional (2D) NMR techniques would be required for unambiguous assignment of all signals and confirmation of the molecular structure. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) would correlate proton signals with the carbon atoms they are directly attached to, while Heteronuclear Multiple Bond Correlation (HMBC) would reveal longer-range (2-3 bond) correlations between protons and carbons. These correlations would be instrumental in definitively placing the methyl and nitro groups on the pyrazole ring. No specific 2D NMR studies for this compound were found in the reviewed literature.

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. These frequencies correspond to the presence of particular functional groups. For this compound, key vibrational modes would include:

N-H Stretching: The amino group would typically show two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations.

C-H Stretching: Signals for the methyl groups would appear just below 3000 cm⁻¹.

N-O Stretching: The nitro group is characterized by two strong absorption bands: an asymmetric stretch typically around 1500-1560 cm⁻¹ and a symmetric stretch around 1300-1360 cm⁻¹.

C=N and C=C Stretching: Vibrations from the pyrazole ring would be expected in the 1400-1600 cm⁻¹ region.

Studies on related aminopyrazoles confirm the presence of N-H stretching bands in these regions. nih.gov

Interactive Data Table: Expected IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Methyl (CH₃) | C-H Stretch | ~2900 - 3000 |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1360 |

| Pyrazole Ring | C=N / C=C Stretch | 1400 - 1600 |

Note: These are general ranges. Specific peak values for this compound are not available in the searched literature.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural information based on its fragmentation pattern. For this compound (molecular formula C₅H₈N₄O₂), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (approximately 156.14 g/mol ). High-resolution mass spectrometry would confirm the elemental composition. Common fragmentation pathways could involve the loss of the nitro group (NO₂) or methyl radicals (CH₃). However, specific mass spectrometry data for this compound has not been reported in the surveyed literature.

X-ray Diffraction Studies for Crystal Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide accurate bond lengths, bond angles, and intermolecular interactions for this compound. Such an analysis would confirm the planarity of the pyrazole ring and reveal the orientation of the amino, methyl, and nitro substituents. Furthermore, it would elucidate the crystal packing and identify any intermolecular hydrogen bonding involving the amino and nitro groups. Despite the utility of this method, no crystal structure for this compound has been deposited in crystallographic databases or published in the searched literature. Studies on other pyrazole derivatives show a wide range of crystal systems and space groups depending on the substituents. mdpi.commdpi.com

Interactive Data Table: Crystallographic Data

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Density (calculated) | Data not available |

Note: No published crystallographic data for this compound was found.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-Nitropyrazole |

| 3,5-Dimethyl-4-nitropyrazole |

Ultraviolet-Visible (UV-Vis) Spectroscopy

A comprehensive search of available scientific literature and spectral databases did not yield specific experimental or theoretical Ultraviolet-Visible (UV-Vis) spectroscopic data for the compound this compound. Consequently, detailed research findings regarding its absorption maxima (λmax), molar absorptivity (ε), and the influence of solvent polarity on its electronic transitions cannot be provided at this time.

The electronic absorption spectrum of a molecule is determined by its unique arrangement of chromophores and auxochromes. For this compound, the pyrazole ring, the amino group (-NH2), and the nitro group (-NO2) constitute the key components influencing its UV-Vis absorption. The pyrazole ring itself is a UV-active heterocycle. The amino group acts as a strong auxochrome, typically causing a bathochromic (red) shift and a hyperchromic effect on the absorption bands of the parent chromophore. Conversely, the nitro group is a powerful chromophore and a strong electron-withdrawing group, which would be expected to significantly modulate the electronic transitions of the molecule, likely leading to absorption bands in the visible region.

The interaction between the electron-donating amino group and the electron-withdrawing nitro group, conjugated through the pyrazole ring, would likely result in significant intramolecular charge transfer (ICT) character in its electronic transitions. This typically gives rise to a strong and broad absorption band at longer wavelengths. The position and intensity of this band would be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. In more polar solvents, a bathochromic shift of the ICT band would generally be expected.

Although no direct data is available for this compound, studies on structurally related nitropyrazole derivatives confirm the significant impact of the nitro group on their photophysical properties. For instance, the presence of nitro groups on the pyrazole ring is known to increase the density and nitrogen content, which in turn influences the energetic properties of these compounds. Research on other nitro-substituted aromatic and heterocyclic compounds consistently demonstrates strong absorption features attributable to π → π* and n → π* transitions, often with a significant charge-transfer component.

Further experimental investigation or high-level computational studies would be necessary to accurately determine the UV-Vis spectral properties of this compound and to create a corresponding data table of its spectral characteristics in various solvents.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. eurasianjournals.comrsc.org It is widely applied to pyrazole (B372694) derivatives to understand their structural and electronic properties. eurasianjournals.com DFT calculations are instrumental in predicting molecular geometries, vibrational frequencies, and various electronic properties. rsc.orgdntb.gov.ua

Geometric Optimization and Conformation Analysis

Geometric optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. This is crucial for understanding the molecule's stability and shape. For pyrazole derivatives, DFT methods are used to fully optimize the geometric configurations of reactants, intermediates, and final products. rsc.org

In conformational analysis, different spatial arrangements of atoms (conformers) are studied. For amino acids, for example, Bayesian Optimization (BOSS) can efficiently sample the configurational phase space to predict the structures and energies of molecular conformers, which are then refined with DFT geometry optimization. nih.gov While specific conformational analysis data for 5-Amino-1,3-dimethyl-4-nitropyrazole is not available in the provided results, studies on related nitropyrazoles show that the introduction of functional groups, like a nitro group, can cause rotational displacement of other groups from the pyrazole plane. mdpi.com For instance, in a dinitropyrazole, the introduction of a nitro group at the 4-position can force a nitro group at the 3-position to rotate out of the pyrazole ring's plane. mdpi.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. wikipedia.orgnumberanalytics.com The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. numberanalytics.comyoutube.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and stability. numberanalytics.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is needed to excite an electron from the HOMO to the LUMO. numberanalytics.com FMO analysis is a common application of DFT and is used to understand charge transfer within a molecule. researchgate.net For many pyrazole derivatives, computational analyses are performed to determine the HOMO-LUMO energy gap to understand their reactivity features. researchgate.net

Table 1: Significance of Frontier Molecular Orbitals

| Orbital | Description | Significance in Reactivity |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron; associated with nucleophilicity and basicity. numberanalytics.comyoutube.com |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron; associated with electrophilicity and acidity. numberanalytics.comyoutube.com |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally indicates higher chemical reactivity and lower kinetic stability. numberanalytics.com |

Electron Density Distribution Analysis

Electron density distribution analysis provides insight into how electrons are distributed within a molecule, which is fundamental to understanding its chemical bonds and reactivity. The molecular electrostatic potential (MEP) map, derived from the electron density, is a valuable tool for visualizing the electrophilic and nucleophilic regions of a compound. dntb.gov.ua In studies of pyrazole derivatives, MEP maps are used to identify sites susceptible to electrophilic and nucleophilic attack. dntb.gov.uanih.gov For example, in a study of novel pyridine (B92270) derivatives, the charge distribution on atoms and the MEP map were generated to understand the molecule's reactivity. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. eurasianjournals.com This technique provides a dynamic view of molecular behavior and conformational changes. eurasianjournals.com For pyrazole derivatives, MD simulations are used to explore their binding stability with biological targets, such as proteins, and to understand their conformational space. eurasianjournals.comnih.govnih.gov

For instance, MD simulations have been employed to study pyrazole derivatives as potential kinase inhibitors, inspecting the stability of the ligand-protein complex over a simulation period. nih.govmdpi.com The root mean square deviation (RMSD) is often calculated to assess the stability of the complex during the simulation. nih.govmdpi.com Such studies help in understanding the binding modes and interactions crucial for drug design. nih.govnih.gov

Quantum Chemistry Treatments of Intermolecular Interactions

Quantum chemistry methods are essential for accurately describing the nature and strength of intermolecular interactions, such as hydrogen bonds and van der Waals forces. nih.govmdpi.com These non-covalent interactions are crucial in determining the structure of molecular crystals and biological systems. nih.govdntb.gov.ua

Theoretical tools like the Atoms in Molecules (AIM) theory and Symmetry-Adapted Perturbation Theory (SAPT) are used to characterize these interactions. nih.gov Studies on various molecular systems reveal that electrostatic and dispersion forces are often the decisive factors in intermolecular interactions. nih.govnih.gov In the crystal structure of a related compound, 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile, intermolecular N—H⋯O and C—H⋯O hydrogen bonds link the molecules to form a three-dimensional network, stabilizing the crystal structure. nih.gov Similarly, analyses of nitropyrazoles highlight the importance of various intermolecular contacts in determining crystal packing and density. mdpi.com

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.gov For pyrazole derivatives, SAR studies are extensively conducted to optimize their therapeutic properties, such as anticancer or anti-inflammatory activities. nih.govmdpi.comresearchgate.net

These studies involve synthesizing a series of related compounds by systematically modifying different parts of the molecular scaffold and evaluating their biological effects. nih.gov For example, SAR studies on pyrazole-based inhibitors have explored how different substituents at various positions on the pyrazole ring modulate their inhibitory activity and selectivity against specific enzymes. nih.gov The findings from SAR studies on pyrazoles demonstrate that the substituted pyrazole scaffold is a vital framework for developing compounds with a range of biological activities. nih.govresearchgate.net

Advanced Research Applications and Potentials

Development of Novel Heterocyclic Systems

The chemical reactivity of 5-Amino-1,3-dimethyl-4-nitropyrazole allows it to be a precursor for a variety of novel heterocyclic systems. The amino group at the C5 position is a key functional handle that can be readily modified. For instance, it can be converted into a hydrazino group, which serves as a powerful nucleophile for creating larger, more complex structures. researchgate.net This transformation opens pathways to new classes of compounds, including pyrazolo[4,3-e] nih.govnih.govacs.orgtriazines, through intramolecular cyclization reactions. researchgate.net

A significant application of this compound derivatives is in the synthesis of pyrazole-based Schiff bases. Schiff bases, characterized by an azomethine or imine group (–C=N–), are formed by the condensation of a primary amine with a carbonyl compound. researchgate.netnih.gov They are a versatile class of ligands and pharmacophores in drug design. researchgate.net

In a notable synthetic approach, 5-hydrazino-1,3-dimethyl-4-nitropyrazole, derived from the parent aminopyrazole, is reacted with various α,β-unsaturated carbonyl compounds (chalcones). figshare.com This reaction proceeds via a nucleophilic attack of the hydrazine (B178648) onto the carbonyl carbon, followed by an addition-elimination reaction, to yield a series of novel Schiff bases. figshare.com These Schiff bases tether the 1,3-dimethyl-4-nitropyrazole core to a disubstituted allylidene fragment, creating a conjugated system with potential for diverse biological interactions. figshare.com The synthesis of Schiff bases from aminopyrazole precursors is a widely explored strategy to generate compounds with enhanced biological activities, including antimicrobial and anticancer properties. researchgate.netmdpi.comijpsonline.comnih.gov

Medicinal Chemistry Research and Drug Discovery

The pyrazole (B372694) nucleus is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a recurring structural motif in a wide range of biologically active compounds. nih.gov Derivatives of pyrazole have been extensively investigated for nearly every type of pharmacological activity. nih.gov The presence of specific substituents, such as the amino and nitro groups in this compound, can significantly influence this activity. The electron-withdrawing nature of a nitro group, for example, has been shown to improve the anticancer potential of some pyrazole derivatives. nih.gov

The development of pyrazole-based compounds as anticancer agents is an active area of research. nih.govacs.org Numerous derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. nih.gov

Specifically, Schiff bases derived from 5-hydrazino-1,3-dimethyl-4-nitropyrazole have been synthesized and evaluated for their cytotoxic activity against human breast cancer cell lines. figshare.com In vitro studies using the MTT assay demonstrated that these compounds exhibit a range of toxicities. Several derivatives showed more potent activity against the MCF-7 (estrogen receptor-positive) cell line than the standard drug tamoxifen. figshare.com The research highlights how modifications to the chalcone (B49325) portion of the Schiff base can tune the anticancer activity. figshare.com For instance, compound 4b in the study, featuring a furan (B31954) ring, was identified as the most potent against MCF-7 cells, while compound 4c , with a thiophene (B33073) ring, was most effective against the MDA-MB-231 (triple-negative) cell line. figshare.com

Table 1: Cytotoxicity of Schiff Bases Derived from 5-Hydrazino-1,3-dimethyl-4-nitropyrazole

| Compound | Cell Line | IC₅₀ (µM) figshare.com |

| 4a | MCF-7 | 14.89 |

| MDA-MB-231 | 37.58 | |

| 4b | MCF-7 | 12.96 |

| MDA-MB-231 | 33.21 | |

| 4c | MCF-7 | 26.28 |

| MDA-MB-231 | 29.85 | |

| 4d | MCF-7 | 16.51 |

| MDA-MB-231 | 35.56 | |

| Tamoxifen | MCF-7 | 27.54 |

| MDA-MB-231 | >100 |

The pyrazole scaffold is a component of many compounds with demonstrated antimicrobial and antifungal properties. frontiersin.org Schiff bases, in particular, are a well-regarded class of compounds for developing new antimicrobial agents. nih.govmdpi.com Research on Schiff bases derived from various aminopyrazoles has shown broad-spectrum antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. researchgate.netijpsonline.com

While direct studies on this compound are limited, the established activity of related structures suggests its potential as a precursor for new antimicrobial drugs. For example, studies on Schiff bases derived from other substituted 3-aminopyrazoles revealed that some compounds are several times more potent than the control drug gentamicin (B1671437) against S. aureus. researchgate.net Similarly, pyrazole-thiophene hybrid Schiff bases have exhibited significant antifungal activity against Candida albicans. nih.gov The biological activity is often influenced by the specific substituents on the pyrazole and the aldehyde-derived portions of the molecule. researchgate.netnih.gov

Table 2: Antimicrobial Activity of Related Pyrazole-Based Schiff Bases

| Compound Type | Target Organism | Activity Highlight | Reference |

| Bis(imino)pyridine Schiff bases from 3-aminopyrazoles | Staphylococcus aureus | MIC values as low as 3.125 µg/ml, more potent than control. | researchgate.net |

| Bis(imino)benzene Schiff bases from 3-aminopyrazoles | Pseudomonas aeruginosa | Significant activity with MIC values of 6.25 µg/ml. | researchgate.net |

| Thiophene-pyrazole Schiff bases | Escherichia coli | Significant activity with Zone of Inhibition up to 40 mm. | nih.gov |

| Thiophene-pyrazole Schiff bases | Candida albicans | Significant antifungal activity. | nih.gov |

Pyrazole derivatives are widely recognized for their anti-inflammatory and analgesic activities. researchgate.netresearchgate.net This is famously exemplified by the commercial drug Celecoxib, a selective COX-2 inhibitor with a pyrazole core, used to treat arthritis and pain. rjpbr.com The 5-aminopyrazole moiety, in particular, has been studied for its anti-inflammatory potential. mdpi.comnih.gov

The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. rjpbr.commdpi.com Research into various pyrazole derivatives has demonstrated potent anti-inflammatory action in standard laboratory models, such as the carrageenan-induced rat paw edema test. researchgate.netrjpbr.com Similarly, analgesic properties are frequently observed in the hot plate and formalin-induced hyperalgesia tests. researchgate.netrjpbr.com The structural framework of this compound makes it a candidate for derivatization to create novel anti-inflammatory and analgesic agents. researchgate.netmdpi.com

The pyrazole ring is a cornerstone in the design of enzyme inhibitors, particularly for protein kinases. nih.gov Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, especially cancer. nih.govnih.gov The 5-aminopyrazole scaffold is found in numerous potent and selective kinase inhibitors. mdpi.comnih.govnih.gov

For instance, a 5-aminopyrazole core was instrumental in the discovery of CH5183284/Debio 1347, an orally available and selective inhibitor of Fibroblast Growth Factor Receptors (FGFR1, 2, and 3), which are implicated in various cancers. nih.gov The N-(1H-pyrazol-3-yl)pyrimidin-4-amine moiety is another common pharmacophore used to target a range of kinases, including cyclin-dependent kinases (CDKs) like CDK16. nih.gov The ability of the pyrazole scaffold to participate in key hydrogen bond interactions within the ATP-binding site of kinases makes it a highly effective framework for inhibitor design. nih.gov

As mentioned previously, pyrazole derivatives are also prominent inhibitors of COX enzymes, which accounts for their anti-inflammatory effects. rjpbr.commdpi.com This dual potential for inhibiting both kinases and COX enzymes makes the pyrazole scaffold, and by extension this compound, a highly valuable starting point for the discovery of drugs targeting cancer and inflammatory diseases.

Table 3: Examples of Pyrazole-Based Enzyme Inhibitors

| Inhibitor Name/Type | Target Enzyme(s) | Therapeutic Area | Reference |

| Celecoxib | COX-2 | Anti-inflammatory | rjpbr.com |

| AT7519 | Multi-CDK (CDK1, 2, 4, 5, 6, 9), GSK3β | Anticancer | nih.gov |

| AZD4547 (30) | Pan-FGFR (FGFR1-4) | Anticancer | nih.gov |

| CH5183284/Debio 1347 | FGFR1, FGFR2, FGFR3 | Anticancer | nih.gov |

| 43d (3-aminopyrazole derivative) | CDK16, PCTAIRE/PFTAIRE family | Anticancer | nih.gov |

Antipsychotic-like Agents (related compounds)

Research into pyrazole derivatives has identified compounds with potential antipsychotic-like properties that operate through novel mechanisms. One such compound, (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone, demonstrated an antipsychotic-like profile in behavioral assessments. nih.gov Unlike typical antipsychotic agents, this compound did not show in vitro binding to dopamine (B1211576) receptors, suggesting a different mode of action. nih.gov

Further investigation into related structures led to the synthesis of a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols. nih.gov These were designed as potential isosteric replacements for the amino and ketone groups of the initial lead compound. nih.gov One derivative, 4-[(3-Chlorophenyl)iminomethyl]-1,3-dimethyl-1H-pyrazol-5-ol, was found to reduce spontaneous locomotion in mice and inhibit conditioned avoidance responding in rats and monkeys, which are characteristic effects of known antipsychotics. nih.gov Crucially, these compounds did not appear to interact with D2 dopamine receptors or elicit dystonic movements in a primate model, indicating a potential for antipsychotic efficacy without the extrapyramidal side effects associated with dopaminergic agents. nih.govnih.gov The pyrazole nucleus is a key feature in several established pharmaceutical agents, including the antipsychotic CDPPB. nih.govmdpi.comnih.gov

Retinal Function Recovery and Ocular Blood Flow Modulation (for N-nitropyrazole derivatives)

N-nitropyrazole derivatives have been investigated for their potential therapeutic effects on ocular health, specifically in promoting retinal function recovery after ischemic events. nih.govnih.gov Studies have shown that certain N-nitropyrazole analogs can effectively facilitate the recovery of retinal function following an ischemic insult, primarily by increasing choroidal blood flow. nih.gov

In a study involving twelve N-nitropyrazole compounds, nine were found to significantly increase choroidal blood flow, and five increased retinal blood flow in rabbits. nih.gov Furthermore, all twelve compounds increased blood flow in the iris and ciliary muscle. nih.gov In rat models of retinal ischemia, eight of these twelve compounds showed a more significant facilitation of retinal function recovery compared to the control group. nih.gov This has led researchers to suggest that N-nitropyrazole derivatives, acting as nitric oxide donors, could be of potential use in treating conditions like age-related macular degeneration (AMD), which is often linked to choroidal vascular abnormalities. nih.gov

Energetic Materials Research (for Nitropyrazole Derivatives)

Nitropyrazole derivatives are a significant class of compounds in the field of energetic materials (EMs) due to their high heats of formation, high density, and the ability to tailor their thermal stability and detonation performance. nih.govnih.gov Their nitrogen-rich structure contributes to their high energy content, making them valuable in explosives, propellants, and pyrotechnics. nih.gov The ultimate goals in this area of research are to develop potential candidates for castable explosives and to discover novel insensitive high-energy materials. nih.govnih.gov

In the pursuit of balancing energy and safety in explosives, the concept of energetic cocrystals has emerged. This approach involves combining two or more different molecules in a single crystal lattice to modify the properties of the material. Nitropyrazole derivatives are considered attractive candidates for creating such materials. While the specific term "coformer" is not extensively used for this compound in the retrieved results, the principle of combining different energetic molecules to achieve superior properties is well-established. For instance, studies have evaluated the compatibility of 5-amino-3,4-dinitropyrazole (5-ADP) with common energetic materials like TNT and RDX, which is a prerequisite for their potential use together in formulations. researchgate.net The development of energetic salts by combining nitropyrazoles with other nitrogen-rich groups is another method used to tune the properties of the final material. nih.govrsc.org

The thermal stability and detonation performance are critical parameters for energetic materials. Nitropyrazole derivatives often exhibit high thermal stability and excellent detonation properties. nih.govresearchgate.net The introduction of nitro groups onto the pyrazole ring is a key strategy for creating high-energy-density materials. researchgate.netenergetic-materials.org.cn

Research has shown that the arrangement and number of nitro groups, along with other functional groups like amino groups, significantly influence these properties. For example, 4-amino-3,5-dinitropyrazole (LLM-116) is noted for its high thermal stability. mdpi.com Theoretical studies on various nitropyrazole derivatives have calculated detonation velocities ranging from 6.42 to 9.00 km·s⁻¹, indicating their potential as powerful energetic materials. energetic-materials.org.cn The synthesis of energetic salts from nitropyrazoles can also lead to compounds with impressive detonation velocities, sometimes comparable to established explosives like RDX. rsc.org

| Compound | Density (g·cm⁻³) | Detonation Velocity (m·s⁻¹) | Detonation Pressure (GPa) | Reference |

|---|---|---|---|---|

| 4-Nitropyrazole (4-NP) | 1.52 | 6680 | 18.81 | nih.gov |

| 4-Amino-3,5-dinitropyrazole (LLM-116) | 1.90 | 8497 (calculated) | 31.89 (calculated) | mdpi.com |

| Hydroxylammonium salt of a dinitromethyl-nitropyrazole derivative | - | 8700 (calculated) | - | rsc.org |

| 1-methyl-trinitropyrazole (MTNP) | - | 8960 | - | nih.gov |

Agrochemical Research

Pyrazole derivatives are a well-established class of compounds in agrochemical research, with many commercialized as fungicides, insecticides, and herbicides. researchgate.netnih.gov The pyrazole scaffold is versatile, allowing for the synthesis of a wide range of biologically active molecules for crop protection. researchgate.netnih.gov

In the area of herbicides, pyrazole derivatives have been developed as potent inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a crucial target for controlling weeds. acs.org Research has focused on synthesizing novel pyrazole derivatives, such as those containing a benzoyl scaffold, which exhibit excellent pre- and post-emergence herbicidal activities against various weeds while demonstrating high crop safety for staples like maize, cotton, and wheat. nih.govacs.org For instance, certain pyrazole derivatives showed good herbicidal activity against broadleaf weeds when applied post-emergence. nih.gov The continuous development of new pyrazole-based compounds aims to provide effective solutions for weed management in major crops. nih.gov

Dye and Fluorescent Substance Applications

The conjugated structure of the pyrazole ring makes its derivatives suitable for applications as dyes and fluorescent substances. researchgate.netmdpi.com The photophysical properties of these compounds can be tuned by introducing various functional groups to the pyrazole core. mdpi.com This has led to the development of pyrazole-based molecules for use as fluorescent probes and organic materials. mdpi.comnih.gov

Research has demonstrated the synthesis of pyrazole derivatives with significant fluorescent properties. researchgate.net For example, pyrazole oxadiazole derivatives and other related compounds have been shown to emit light, often in the blue region of the spectrum, with high quantum yields. researchgate.net These fluorescent properties are being explored for various applications, including bioimaging, where pyrazole-based probes can provide vital information about cellular processes. nih.gov The versatility in synthesizing pyrazole derivatives allows for the creation of a wide array of fluorescent materials with tailored properties. mdpi.comresearchgate.net

Q & A

Q. How can synthesis conditions for 5-Amino-1,3-dimethyl-4-nitropyrazole be optimized to improve yield and purity?

Methodological Answer:

- Optimize reaction parameters such as solvent choice, reflux duration, and stoichiometric ratios. For example, using DMSO as a solvent under reflux for 18 hours (as in triazole synthesis) followed by crystallization with water-ethanol mixtures can yield 65% purity .

- Monitor reaction progress via TLC or HPLC to identify intermediates and adjust conditions dynamically.

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- Employ 1H/13C NMR to confirm substituent positions and purity, FT-IR to verify nitro (-NO2) and amino (-NH2) functional groups, and mass spectrometry (EI or ESI) for molecular weight validation .

- X-ray crystallography (if single crystals are obtainable) provides definitive structural confirmation, as demonstrated in pyrazole carbonitrile derivatives .

Q. What purification strategies effectively isolate this compound from reaction mixtures?

Methodological Answer:

- Use column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate).

- Recrystallize in ethanol-water mixtures to remove polar impurities, as shown in triazole purification protocols .

Advanced Research Questions

Q. How can regioselectivity challenges during nitration of 5-Amino-1,3-dimethylpyrazole precursors be addressed?

Methodological Answer:

- Control nitration regioselectivity by modulating electron-withdrawing/donating groups on the pyrazole ring. For example, steric effects from methyl groups may direct nitration to the 4-position .

- Use computational modeling (DFT) to predict reactive sites and optimize reaction conditions for targeted nitration .

Q. How to resolve contradictions in reported biological activity data for nitro-substituted pyrazoles?

Methodological Answer:

- Conduct comparative studies with standardized assays (e.g., enzyme inhibition or cytotoxicity tests) and validate using positive/negative controls.

- Analyze structural variations (e.g., nitro group orientation) using crystallographic data to correlate activity with molecular conformation .

Q. What computational methods predict the reactivity of this compound in further functionalization?

Methodological Answer:

- Apply density functional theory (DFT) to calculate Fukui indices or molecular electrostatic potential (MEP) surfaces, identifying nucleophilic/electrophilic sites for reactions like acylation or alkylation .

- Validate predictions with experimental kinetic studies under varying pH and temperature conditions.

Q. How to evaluate the thermal stability of the nitro group in this compound under synthetic or storage conditions?

Methodological Answer:

- Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures.

- Compare stability with structurally similar compounds (e.g., 4-nitrophenyl derivatives) under accelerated aging conditions (e.g., 40°C/75% humidity) .

Q. What strategies mitigate side reactions during the synthesis of this compound?

Methodological Answer:

- Introduce protecting groups (e.g., acetyl for -NH2) during nitration to prevent unwanted oxidation or ring-opening side reactions .

- Optimize reaction pH (e.g., using glacial acetic acid as a catalyst) to suppress byproduct formation, as demonstrated in triazole syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.